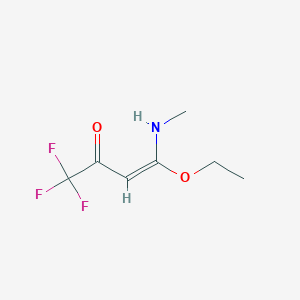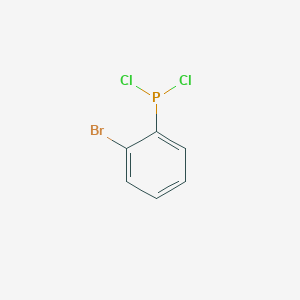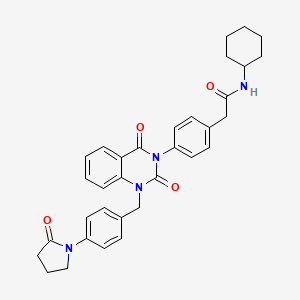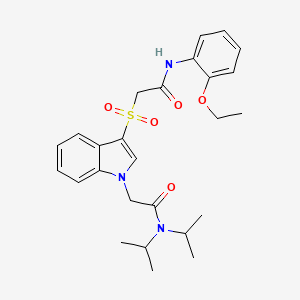
2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonamide compounds are known for their diverse biological activities and are an important class of compounds in medicinal chemistry. Their structural complexity allows for a wide range of chemical reactions and interactions, making them a significant focus in the synthesis of new pharmaceuticals and materials.
Synthesis Analysis
The synthesis of complex sulfonamides often involves multi-step reactions, including protection and deprotection strategies, to achieve the desired functional groups on the molecule. For example, the use of the (2-dansylethoxy)carbonyl group for amino protection in oligodeoxyribonucleotide synthesis demonstrates the intricate steps involved in synthesizing complex molecules (Wagner & Pfleiderer, 1997).
Molecular Structure Analysis
The molecular structure of sulfonamides and similar compounds is crucial for their chemical and biological properties. Crystallography and spectroscopic techniques are often used to elucidate their structure, providing insights into their potential interactions and reactivity (Sharma et al., 2018).
Chemical Reactions and Properties
Sulfonamide compounds can undergo various chemical reactions, including cycloadditions, palladium-catalyzed couplings, and aminoacylations, showcasing their versatility in chemical synthesis (Lei et al., 2015; Alford & Davies, 2014).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for their application in pharmaceuticals and materials science (Liaw et al., 1999).
Chemical Properties Analysis
The chemical behavior of sulfonamides, including their reactivity, acidity, and potential interactions with biological targets, is central to their utility in drug design and development. Studies focusing on the synthesis and activity of sulfonamide derivatives highlight their potential as enzyme inhibitors and receptor agonists (Abbasi et al., 2019).
Applications De Recherche Scientifique
Molecular Structure and Reactivity
The molecular structure and reactivity of compounds related to 2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide have been a focal point in research. For instance, the study of the cyclization of similar molecular structures in the presence of bases has been explored, revealing the formation of substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid under various conditions (Ukrainets et al., 2014). Additionally, the synthesis and antimicrobial evaluation of certain isoxazole-based heterocycles, incorporating sulfamoyl moieties, have been reported, indicating the versatility of related molecular frameworks (Darwish et al., 2014).
Biological and Medicinal Applications
Compounds with similar structural characteristics have shown significant potential in biological and medicinal applications. For example, some derivatives have demonstrated pro-apoptotic activity against cancer cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015). Another study synthesized and evaluated the antibacterial activity of novel ethyl thionicotinates and related compounds, showcasing their efficacy against various microbial strains (Gad-Elkareem & El-Adasy, 2010).
Chemical Synthesis and Modification
The chemical synthesis and modification of related compounds have been extensively studied, highlighting the importance of structural alterations in determining biological activity. Research in this area includes the synthesis of indapamide derivatives as anticancer agents, revealing the influence of structural changes on biological activity and potency (Yılmaz et al., 2015). Additionally, the synthesis and characterization of novel 4-arylsulfonyl-1,3-oxazoles have been reported, with an emphasis on their anticancer evaluation and the impact of substituents on activity (Zyabrev et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O5S/c1-6-34-23-14-10-8-12-21(23)27-25(30)17-35(32,33)24-15-28(22-13-9-7-11-20(22)24)16-26(31)29(18(2)3)19(4)5/h7-15,18-19H,6,16-17H2,1-5H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQWJVORARJQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

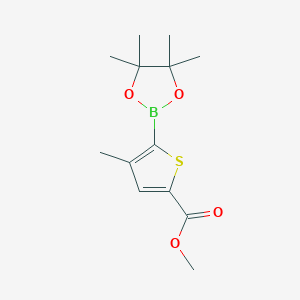
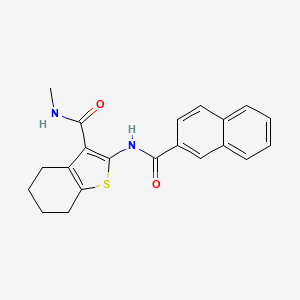
![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2493513.png)
![8-allyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493514.png)
![N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2493517.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2493518.png)
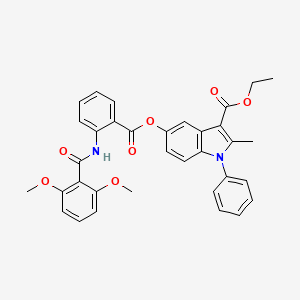

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]acetamide](/img/structure/B2493523.png)
![2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2493526.png)
